molecular formula C23H14Cl3N3O2 B11075330 4-chloro-N-{3-(4-chlorophenyl)-1-[(4-chlorophenyl)carbonyl]-1H-pyrazol-5-yl}benzamide

4-chloro-N-{3-(4-chlorophenyl)-1-[(4-chlorophenyl)carbonyl]-1H-pyrazol-5-yl}benzamide

Cat. No.: B11075330
M. Wt: 470.7 g/mol
InChI Key: DWQXLJLNOFQYRG-UHFFFAOYSA-N
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Description

4-CHLORO-N-[1-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound characterized by its multiple chlorinated aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[1-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[1-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]BENZAMIDE undergoes several types of chemical reactions:

    Substitution reactions: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[1-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[1-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]BENZAMIDE is unique due to its combination of multiple chlorinated aromatic rings and a pyrazole core, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H14Cl3N3O2

Molecular Weight

470.7 g/mol

IUPAC Name

4-chloro-N-[2-(4-chlorobenzoyl)-5-(4-chlorophenyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C23H14Cl3N3O2/c24-17-7-1-14(2-8-17)20-13-21(27-22(30)15-3-9-18(25)10-4-15)29(28-20)23(31)16-5-11-19(26)12-6-16/h1-13H,(H,27,30)

InChI Key

DWQXLJLNOFQYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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